molecular formula C22H28O4 B070267 Corallidictyal A CAS No. 160632-45-1

Corallidictyal A

Cat. No. B070267
M. Wt: 356.5 g/mol
InChI Key: XVRIRQMQGOSIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corallidictyal A is a natural product that is found in the marine sponge, Corallidictyon clavigerum. It is a complex molecule that has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

1. Inhibition of Protein Kinase C

Corallidictyal A, identified from the marine sponge Aka (= Siphonodictyon) coralliphagum, exhibits properties as an inhibitor of protein kinase C. This enzyme plays a crucial role in various cellular processes, making Corallidictyal A a potential compound for further pharmacological research (Chan et al., 1994).

2. Antimicrobial and Antiproliferative Properties

Research into the chemistry of the sponge Aka coralliphagum led to the isolation of several compounds, including Corallidictyals, which displayed antimicrobial activity against bacteria, yeasts, and fungi. They were also tested in antiproliferation assays, indicating potential uses in combating microbial infections and controlling cell proliferation (Grube et al., 2007).

3. Synthetic Methodology Development

Studies on Corallidictyal A have contributed to advancements in synthetic chemistry. For instance, the total synthesis of Corallidictyal D was achieved, demonstrating the utility of specific reagents and methodologies in creating complex marine natural products. This contributes to the broader field of organic synthesis (Cano et al., 2013).

4. Biosynthesis Insights

Research into the biosynthesis of Corallidictyals A-D offers insights into the natural production processes of these compounds. Understanding these processes can provide valuable information for the field of bioorganic chemistry and aid in the synthetic production of these compounds (Markwell-Heys & George, 2016).

5. Potential Therapeutic Applications

Corallidictyal A, derived from marine corals, has been studied in the context of integrative medicine. Compounds from corals show promise in various therapeutic areas, including anti-inflammatory, anticancer, bone repair, and neurological benefits (Cooper et al., 2014).

properties

CAS RN

160632-45-1

Product Name

Corallidictyal A

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

InChI

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3

InChI Key

XVRIRQMQGOSIKV-UHFFFAOYSA-N

SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

Canonical SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

synonyms

corallidictyal A
corallidictyal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corallidictyal A
Reactant of Route 2
Corallidictyal A
Reactant of Route 3
Corallidictyal A
Reactant of Route 4
Corallidictyal A
Reactant of Route 5
Corallidictyal A
Reactant of Route 6
Corallidictyal A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.